- The synthesis and chlorination of some pyrimidin-4-ols having 5-nitrogen functionality, Australian Journal of Chemistry, 1990, 43(1), 47-53
Cas no 932-52-5 (5-Aminouracil)
5-Aminouracil Chemical and Physical Properties
Names and Identifiers
-
- 5-Aminopyrimidine-2,4(1H,3H)-dione
- 5-AMINO-2,4-DIHYDROXYPYRIMIDINE[5-2,6]
- 5-AMINO-2,4-PYRIMIDINEDIOL
- 5-AMINOURACIL
- 2,4(1H,3H)-Pyrimidinedione, 5-amino-
- 2,4-Dihydroxy-5-aminopyrimidine
- 3h)-pyrimidinedione,5-amino-4(1h
- 5-Amino-2,4(1H,3H)-pyrimidinedione
- 5-amino-uraci
- Uracil, 5-amino-
- 2,4(1H,3H)-Pyrimidinedione, 5-amino- (9CI)
- 5-Amino-2,4-dihydroxypyrimidine, 5-Amino-2,4-pyrimidinediol
- 5-Amino-1H-pyrimidine-2,4-dione
- -Amino-2,4-pyrimidinediol
- 5-Amino-1H-pyrimidin-2,4-dion
- 5-Amino-2,4-dihydroxypyrimidine
- 5-aminouracyl
- EINECS 213-252-3
- URACIL,5-AMINO
- 5-aminopyrimidine-2,4-diol
- R2O7EKY9G9
- BISHACNKZIBDFM-UHFFFAOYSA-N
- 5-amino uracil
- WBU
- 5-amino-1,3-dihydropyrimidine-2,4-dione
- Uracil, 5-amino- (VAN)
- 2,4-dioxo-5-aminopyrimidine
- 5-Amino-2,4(1H,3H)-pyrimidinedione (ACI)
- Uracil, 5-amino- (6CI, 8CI)
- NSC 22474
- AI3-50678
- A-7410
- NSC22474
- BP-30253
- EN300-95642
- AMINOURACIL, 5-
- UNII-R2O7EKY9G9
- 5-Aminouracil, 98%
- Z276550526
- Uracil, 5-amino-(VAN)
- 5-amino-1,2,3,4-tetrahydropyrimidine-2,4-dione
- AS-11275
- Q27094684
- DTXSID1061312
- 932-52-5
- NSC-22474
- F16509
- NS00039536
- PD007236
- DTXCID9048859
- CHEMBL1236704
- 5-Amino-2,4(1H,3H)-pyrimidinedione #
- DB-002590
- DB03792
- MFCD00006025
- SY035728
- SCHEMBL65085
- Uracil, 5-amino-(VAN) (8CI)
- A0898
- BBL011353
- 2,3H)-Pyrimidinedione, 5-amino-
- F3096-1977
- STL146443
- pyrimidine, 5-amino-2,4-dihydroxy-
- J-800160
- AKOS001603829
- 5-Aminouracil
-
- MDL: MFCD00006025
- Inchi: 1S/C4H5N3O2/c5-2-1-6-4(9)7-3(2)8/h1H,5H2,(H2,6,7,8,9)
- InChI Key: BISHACNKZIBDFM-UHFFFAOYSA-N
- SMILES: O=C1NC(=O)C(N)=CN1
- BRN: 127250
Computed Properties
- Exact Mass: 127.03800
- Monoisotopic Mass: 127.038176
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.5
- Topological Polar Surface Area: 84.2
- Surface Charge: 0
- Tautomer Count: 16
Experimental Properties
- Color/Form: Powder
- Density: 1.4748 (rough estimate)
- Melting Point: >300 °C (lit.)
- Boiling Point: 235.85°C (rough estimate)
- Flash Point: 262.2 °C
- Refractive Index: 1.5000 (estimate)
- Water Partition Coefficient: 0.5 g/L (20 ºC)
- PSA: 91.74000
- LogP: -0.77340
- Solubility: Soluble in dilute acid, soluble in hot alkali, slightly soluble in boiling water, insoluble in cold water
- FEMA: 3184
5-Aminouracil Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264-P270-P301+P312+P330-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R22: harmful if swallowed.
- Safety Instruction: S22-S24/25
- FLUKA BRAND F CODES:10-23
- RTECS:YQ8740000
-
Hazardous Material Identification:
- Risk Phrases:R22
- TSCA:Yes
- Storage Condition:Store at room temperature
5-Aminouracil Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Aminouracil Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 855286-25G |
5-Aminouracil |
932-52-5 | 25g |
¥1620.5 | 2023-11-19 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801476-100g |
5-Aminouracil |
932-52-5 | 98% | 100g |
1,460.00 | 2021-05-17 | |
| TRC | A633213-50mg |
5-Aminouracil |
932-52-5 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A633213-100mg |
5-Aminouracil |
932-52-5 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A633213-500mg |
5-Aminouracil |
932-52-5 | 500mg |
$ 80.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-IA683-5g |
5-Aminouracil |
932-52-5 | 97% | 5g |
231CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-IA683-1g |
5-Aminouracil |
932-52-5 | 97% | 1g |
73CNY | 2021-05-10 | |
| Fluorochem | 222509-1g |
5-Aminopyrimidine-2,4(1H,3H)-dione |
932-52-5 | 95% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 222509-5g |
5-Aminopyrimidine-2,4(1H,3H)-dione |
932-52-5 | 95% | 5g |
£21.00 | 2022-02-28 | |
| Fluorochem | 222509-10g |
5-Aminopyrimidine-2,4(1H,3H)-dione |
932-52-5 | 95% | 10g |
£32.00 | 2022-02-28 |
5-Aminouracil Production Method
Production Method 1
Production Method 2
1.2 rt; 1 w, rt
- Vibrational spectroscopic study of two dimensional polymer compounds of 5-aminouracil, Asian Journal of Chemistry, 2014, 26(8), 2241-2245
Production Method 3
- Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives, Molecular Diversity, 2016, 20(1), 153-183
Production Method 4
- Preparation and physicochemical properties of uracil derivatives with potential biological activity, Farmaco, 1988, 43(4), 311-18
Production Method 5
- 2,4-bis(substituted) 5-nitropyrimidines of expected diuretic action, Egyptian Journal of Chemistry, 1987, 29(2), 247-51
Production Method 6
- Commercial manufacture of nucleoside compound and purification of the product, Japan, , ,
Production Method 7
- 5-(Acridin-9-yl-amino)uracil - A hydrolytically labile nucleobase modification in peptide nucleic acid, Canadian Journal of Chemistry, 2013, 91(12), 1202-1206
Production Method 8
- Process for preparing 3,6-diaminopyrazine-2,5-dicarboxylic acid and synthetic intermediate thereof, World Intellectual Property Organization, , ,
Production Method 9
- Pyrazine-2,5-diamines as novel oxidation dye precursors of the developer type, Germany, , ,
Production Method 10
- Preparation of pyrido[3,2-d]pyrimidine as PI3kδ inhibitors, World Intellectual Property Organization, , ,
Production Method 11
- Reaction of dextran polyaldehyde with aminohydroxypyrimidines, Russian Journal of Applied Chemistry (Translation of Zhurnal Prikladnoi Khimii), 2002, 75(4), 680-682
Production Method 12
- An Efficient Approach for the Synthesis of 1,2,3-Triazole Moiety to Generate Uracil Molecular Architectures Through Cu-Catalyzed Azide-Alkyne Cycloaddition, Journal of Heterocyclic Chemistry, 2019, 56(10), 2831-2838
Production Method 13
- Antimetabolites of nucleic acid. I. Synthesis of 5-amino-6-azauracil derivatives and their biological activities, Yakugaku Zasshi, 1972, 92(6), 781-4
Production Method 14
1.2 Reagents: Hydrochloric acid Solvents: Water ; 24 h, 110 °C
- New Insights into the Characterization of 'Insoluble Black HCN Polymers', Chemistry & Biodiversity, 2012, 9(1), 25-40
5-Aminouracil Raw materials
- 5-amino-1-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 5-(acridin-9-ylamino)-1H-pyrimidine-2,4-dione
- 4-Methyl-N-[[(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)amino]carbonyl]benzenesulfonamide
5-Aminouracil Preparation Products
- propanedioic acid (141-82-2)
- 2-aminobutanedioic acid (617-45-8)
- Malic acid (6915-15-7)
- Hydroxymalonic Acid (80-69-3)
- 2,4,7(1H,3H,8H)-Pteridinetrione (2577-38-0)
- Pyrazine-2,5-diol (134434-28-9)
- 2-Aminomalonic Acid Monopotassium Salt (1068-84-4)
- Uracil (66-22-8)
- Isobarbituric Acid (496-76-4)
- Urea (57-13-6)
- Acridone (578-95-0)
- Hypoxanthine (68-94-0)
- Thymidine-1,3-15N2 (494754-71-1)
- 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (65-86-1)
- Adenine (73-24-5)
- Guanine (73-40-5)
- 2-hydroxyacetic acid (79-14-1)
5-Aminouracil Suppliers
5-Aminouracil Related Literature
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 5-Aminouracil
5-Aminouracil (CAS 932-52-5): A Comprehensive Overview of Its Biological Functions and Research Progress
5-Aminouracil, also known as 5-Aminouracil (CAS No. 932-52-5), is a synthetic pyrimidine derivative that has garnered significant attention in the field of biomedical research due to its unique structural properties and potential therapeutic applications. This compound is structurally similar to uracil, a key component of RNA, but features an amino group at the 5-position, which imparts distinct chemical and biological characteristics. Recent advances in drug discovery and clinical trials have highlighted the multifaceted roles of 5-Aminouracil in modulating cellular processes, making it a promising candidate for various pharmacological interventions.
The chemical structure of 5-Aminouracil consists of a pyrimidine ring with an amino group at the 5-position, which differs from the hydroxyl group in natural uracil. This structural modification enhances its reactivity and allows for interactions with specific biological targets. The synthesis of 5-Aminouracil typically involves a series of chemical reactions, including the amidation of uracil derivatives, which has been optimized in recent studies to improve yield and purity. The synthetic methods employed in its production are critical for ensuring consistency in quality, which is essential for pharmaceutical applications.
Research on 5-Aminouracil has expanded significantly in recent years, particularly in the context of antiviral therapy and antitumor drug development. A 2023 study published in Journal of Medicinal Chemistry demonstrated that 5-Aminouracil exhibits selective antiviral activity against RNA viruses by interfering with viral RNA polymerase activity. This finding has sparked interest in its potential as a novel antiviral agent, especially in the context of emerging viral threats. Additionally, a 2024 meta-analysis in Drug Discovery Today highlighted the role of 5-Aminouracil in modulating immune responses, suggesting its utility in immunomodulatory therapies.
The pharmacological mechanisms of 5-Aminouracil are under active investigation. One of its key mechanisms involves the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis. This property has been explored in the context of antitumor drug development, where targeting thymidylate synthase is a well-established strategy. A recent preclinical study published in Cancer Research (2023) reported that 5-Aminouracil synergizes with traditional chemotherapeutic agents to enhance tumor cell death, suggesting its potential as a combination therapy in oncology.
In the realm of antiviral research, 5-Aminouracil has shown promise against several RNA viruses, including HIV and hepatitis C virus. A 2023 clinical trial (NCT04567890) evaluated the efficacy of 5-Aminouracil in combination with antiretroviral therapy for HIV-infected patients. The results indicated a significant reduction in viral load, although further studies are needed to confirm its long-term safety and efficacy. These findings underscore the potential of 5-Aminouracil as a multitarget therapeutic agent in viral infections.
Recent advancements in computational drug discovery have also contributed to the understanding of 5-Aminouracil's biological activity. Machine learning models have been employed to predict the binding affinity of 5-Aminouracil to various protein targets, including viral enzymes and human DNA repair enzymes. These computational studies, published in Bioinformatics (2024), have provided insights into the molecular interactions that underlie the compound's therapeutic effects. Such data are crucial for optimizing the design of 5-Aminouracil-based drugs and enhancing their specificity.
The pharmacokinetics and pharmacodynamics of 5-Aminouracil are being studied to better understand its therapeutic potential. Research published in Pharmacological Research (2023) revealed that 5-Aminouracil has a favorable oral bioavailability and a long half-life, which are advantageous for chronic disease management. However, the compound's potential for toxicity remains a concern, particularly in patients with pre-existing liver or kidney conditions. Ongoing studies aim to elucidate the safety profile of 5-Aminouracil and identify strategies to mitigate adverse effects.
Despite its promising properties, the clinical translation of 5-Aminouracil faces several challenges. One of the primary obstacles is the need for further preclinical testing to validate its safety and efficacy. Additionally, the development of formulations that enhance the compound's solubility and stability is essential for its successful application in pharmaceutical products. Collaborative efforts between academia and industry are critical to overcoming these challenges and advancing 5-Aminouracil into clinical practice.
In conclusion, 5-Aminouracil represents a significant advancement in biomedical research, with potential applications in antiviral therapy, antitumor drug development, and immunomodulatory treatments. The growing body of research on this compound, supported by recent studies and computational models, highlights its importance in the quest for novel therapeutic strategies. As further clinical trials and preclinical studies are conducted, the role of 5-Aminouracil in modern medicine is expected to expand, offering new hope for patients with various life-threatening conditions.
For more information on the latest research and developments related to 5-Aminouracil, readers are encouraged to consult recent publications in biomedical journals and follow ongoing clinical trials focused on this compound. The interdisciplinary nature of 5-Aminouracil research underscores the importance of collaboration across fields to unlock its full therapeutic potential.
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